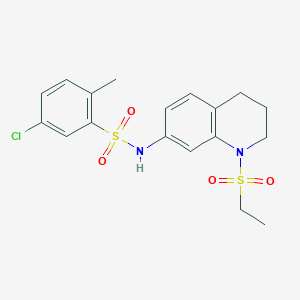

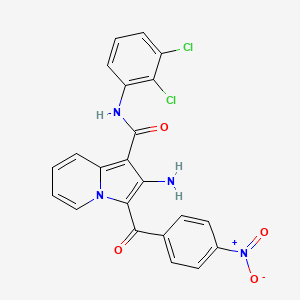

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention for its potential therapeutic applications. This compound has been shown to have anti-cancer properties by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of the cell cycle and DNA repair.

Scientific Research Applications

Luminescent and Mechanochromic Properties

A study conducted by Srivastava et al. (2017) highlights the luminescent and mechanochromic properties of compounds structurally similar to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)benzamide. These compounds exhibit luminescence in both DMF solution and solid state and demonstrate multi-stimuli responsive behavior, useful in material science for developing sensors and display technologies (Srivastava et al., 2017).

Potential in Sickle Cell Disease Treatment

Research by dos Santos et al. (2011) evaluated compounds including 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivatives for their potential as safer drug candidates for sickle cell disease. These compounds showed non-genotoxic properties in vivo, indicating their promise in therapeutic applications (dos Santos et al., 2011).

Anticancer Potential

A series of benzamide derivatives, closely related to the specified compound, have been synthesized and evaluated for anticancer activity. This study by Ravinaik et al. (2021) suggests that these compounds may have potential in cancer treatment due to their moderate to excellent anticancer activities in various cancer cell lines (Ravinaik et al., 2021).

Novel Synthesis Methods

Kobayashi et al. (2010) developed a new method for preparing isoindol-1-ones, which are structurally similar to the specified compound. This research contributes to the field of organic synthesis, offering new pathways for synthesizing complex organic compounds (Kobayashi et al., 2010).

Drug Design and Discovery

In the context of drug discovery, Reddy et al. (2014) explored environmentally friendly synthesis methods for compounds similar to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)benzamide, with potential as analgesic and antipyretic agents. This research highlights the significance of green chemistry in pharmaceutical development (Reddy et al., 2014).

properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-14-5-4-6-16(13-14)23-20(25)15-9-11-17(12-10-15)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLZPQZYWLJPRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B2369328.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2369337.png)

![N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369338.png)

![1-(Iodomethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2369339.png)

![Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate](/img/structure/B2369344.png)

![N-(3-fluoro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369345.png)

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2369347.png)